molecular formula C19H14N4O2 B1417430 2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone CAS No. 866019-63-8

2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone

Numéro de catalogue: B1417430
Numéro CAS: 866019-63-8
Poids moléculaire: 330.3 g/mol
Clé InChI: BAHTWINWFXNTQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context and Development of Pyrazolopyrimidinone Derivatives

The historical development of pyrazolopyrimidinone derivatives traces its origins to the mid-twentieth century when chemists began systematically exploring fused heterocyclic systems for their potential biological activities. The initial synthesis of pyrazolopyrimidinone scaffolds emerged from efforts to create novel compounds that could mimic naturally occurring purines and pyrimidines while offering enhanced pharmacological properties. Early research focused primarily on understanding the fundamental chemical reactivity and structural characteristics of these bicyclic systems, with investigators developing various synthetic methodologies to construct the fused ring architecture.

The evolution of pyrazolopyrimidinone chemistry gained significant momentum during the 1980s and 1990s when researchers recognized the potential of these compounds as enzyme inhibitors, particularly targeting phosphodiesterases and protein kinases. This period marked a crucial transition from purely synthetic chemistry investigations to applications-driven research, as scientists began to appreciate the unique structural features that allowed pyrazolopyrimidinone derivatives to interact with biological targets. The discovery that these compounds could effectively inhibit cyclic guanosine monophosphate phosphodiesterases led to intensive research efforts focused on developing therapeutically relevant derivatives.

The contemporary understanding of pyrazolopyrimidinone derivatives has been shaped by advances in both synthetic methodology and biological evaluation techniques. Modern synthetic approaches have enabled the efficient preparation of diverse pyrazolopyrimidinone libraries, including compounds like 2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone, through optimized reaction conditions and novel coupling strategies. The development of microwave-assisted synthesis techniques has particularly enhanced the accessibility of these compounds, allowing for rapid library generation and structure-activity relationship studies that continue to drive pharmaceutical applications.

Position within Heterocyclic Chemistry Nomenclature

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically adhering to the Hantzsch-Widman nomenclature system. According to these systematic naming principles, the compound consists of a pyrimidine ring system (a six-membered heterocycle containing two nitrogen atoms) substituted at position 2 with a pyrazolone moiety (a five-membered heterocycle containing two nitrogen atoms and one carbonyl group). The systematic name reflects the precise positioning of heteroatoms and substituents according to established priority rules, where nitrogen atoms take precedence in numbering sequences.

The structural complexity of this compound requires careful application of nomenclature rules to distinguish between the multiple ring systems and functional groups present. The pyrazole portion of the molecule, specifically designated as 5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl, demonstrates the systematic approach to naming partially saturated heterocycles where the carbonyl functionality and phenyl substitution are explicitly indicated. The pyrimidine component, designated as 6-phenyl-4(3H)-pyrimidinone, follows similar conventions for indicating both substitution patterns and the tautomeric form of the heterocycle.

Table 1: Nomenclature Components and Structural Features

Component Systematic Designation Structural Feature
Pyrazole Ring 5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl Five-membered heterocycle with two nitrogen atoms, one carbonyl, and phenyl substitution
Pyrimidine Ring 6-phenyl-4(3H)-pyrimidinone Six-membered heterocycle with two nitrogen atoms, one carbonyl, and phenyl substitution
Molecular Formula C19H14N4O2 Four nitrogen atoms, two oxygen atoms, aromatic carbon framework
Molecular Weight 330.3 g/mol Moderate molecular weight suitable for drug-like properties

The International Union of Pure and Applied Chemistry name for this compound, 2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-4-phenyl-1H-pyrimidin-6-one, represents an alternative systematic designation that emphasizes the connectivity between the two heterocyclic systems. This naming convention highlights the critical linkage at position 2 of the pyrimidine ring, which connects to position 1 of the pyrazole system, creating the characteristic bicyclic architecture that defines this class of compounds.

Relationship to Pyrazolopyrimidine Family

The compound this compound occupies a unique position within the broader pyrazolopyrimidine family, representing a distinct structural variant that combines features of both pyrazolopyrimidines and pyrazolopyrimidinones. Unlike the more commonly studied pyrazolo[1,5-a]pyrimidines, which feature direct fusion between the pyrazole and pyrimidine rings, this compound maintains separate heterocyclic systems connected through a covalent linkage at specific positions. This structural distinction confers unique chemical and biological properties that differentiate it from other family members.

Pyrazolopyrimidines as a class encompass several isomeric forms, each characterized by different fusion patterns and substitution arrangements. The four main structural isomers of pyrazolopyrimidines include pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, pyrazolo[4,3-d]pyrimidines, and pyrazolo[1,5-c]pyrimidines, each offering distinct pharmacological profiles and synthetic accessibility. The compound under investigation represents an extended member of this family where the pyrazole and pyrimidine components maintain individual identities while being covalently linked through the nitrogen atom.

Table 2: Comparative Analysis of Pyrazolopyrimidine Family Members

Compound Type Structural Feature Representative Examples Primary Applications
Pyrazolo[1,5-a]pyrimidines Direct ring fusion Zaleplon, Indiplon Sedative and anxiolytic drugs
Pyrazolo[3,4-d]pyrimidines Alternative fusion pattern Research compounds Kinase inhibition studies
Pyrazolo[4,3-d]pyrimidines Different connectivity Patent compounds Impotence treatment
Linked Pyrazolopyrimidinones Covalent linkage without fusion Target compound Phosphodiesterase inhibition

The pharmacological significance of the pyrazolopyrimidine family has been well-established through the development of several clinically approved medications. Compounds such as zaleplon, which functions as a hypnotic agent, and other derivatives that demonstrate anxiolytic properties without sedation, have validated the therapeutic potential of this chemical class. The structural modifications present in this compound may confer distinct binding properties and selectivity profiles compared to these established drugs, potentially opening new therapeutic avenues.

Significance in Heterocyclic Medicinal Chemistry

The significance of this compound in heterocyclic medicinal chemistry stems from its potential to address multiple therapeutic targets through a single molecular framework. Pyrazolopyrimidinone derivatives have demonstrated remarkable versatility in biological applications, with documented activities including phosphodiesterase inhibition, protein kinase modulation, and anticancer properties. The specific structural features of this compound, including the dual phenyl substitutions and positioned carbonyl groups, suggest potential for selective enzyme binding and therapeutic efficacy.

Current research in heterocyclic medicinal chemistry has increasingly focused on developing compounds that can simultaneously target multiple pathways involved in disease progression. The pyrazolopyrimidinone scaffold represented by this compound offers significant advantages in this regard, as structural modifications can be strategically implemented to fine-tune selectivity and potency against specific biological targets. Recent investigations have revealed that pyrazolopyrimidinone derivatives can function as potent inhibitors of phosphodiesterase 9A while simultaneously demonstrating activity against butyrylcholinesterase, suggesting potential applications in neurological disorders such as Alzheimer's disease.

The synthetic accessibility of pyrazolopyrimidinone derivatives has contributed significantly to their importance in medicinal chemistry research. Modern synthetic methodologies, including microwave-assisted reactions and one-pot synthetic approaches, have enabled efficient preparation of diverse compound libraries for biological evaluation. The compound this compound can be synthesized through established protocols that allow for systematic structure-activity relationship studies and optimization of pharmaceutical properties.

Table 3: Biological Activities of Pyrazolopyrimidinone Derivatives

Biological Target Activity Type Therapeutic Application Research Status
Phosphodiesterase 5 Inhibition Erectile dysfunction treatment Clinical applications
Phosphodiesterase 9A Inhibition Neurological disorders Preclinical research
Protein Kinases Inhibition Cancer therapy Ongoing clinical trials
Butyrylcholinesterase Inhibition Alzheimer's disease Research phase
Cold Atmospheric Plasma Synergy Enhanced cytotoxicity Cancer treatment Early research

The medicinal chemistry significance of this compound extends to its potential role in precision medicine approaches, where specific structural features can be correlated with individual patient responses and genetic profiles. The pyrazolopyrimidinone framework allows for extensive structural modifications that can be tailored to address specific disease subtypes or resistance mechanisms. This flexibility in chemical modification, combined with the established biological activity profile of related compounds, positions this compound as a valuable lead compound for further pharmaceutical development and optimization studies.

Propriétés

IUPAC Name

2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-4-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c24-17-11-15(13-7-3-1-4-8-13)20-19(21-17)23-18(25)12-16(22-23)14-9-5-2-6-10-14/h1-12,22H,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHTWINWFXNTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC(=CC(=O)N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Pyrazole Ring Synthesis

Reaction Pathway:

  • Hydrazines react with α,β-unsaturated carbonyl compounds or diketones to form the pyrazole core.
  • For example, phenyl hydrazine reacts with β-ketoesters or β-diketones under reflux conditions, often in ethanol or acetic acid, to yield the pyrazole ring.

Reaction Conditions:

Parameter Typical Range Reference/Notes
Solvent Ethanol, acetic acid Facilitates condensation reactions
Catalyst None or acid catalysis Acid catalysis enhances cyclization
Temperature Reflux (~80–100°C) Promotes ring formation

Research Findings:

  • Condensation of phenyl hydrazine with malononitrile or similar intermediates produces pyrazolones, which can be further functionalized.
  • Cyclization of hydrazines with α,β-unsaturated carbonyls under reflux yields the pyrazole core efficiently.

Pyrimidinone Core Construction

Reaction Pathway:

  • The pyrimidinone ring is synthesized via condensation of urea derivatives with appropriate aldehydes or ketones.
  • Alternatively, reactions involving guanidine derivatives with β-dicarbonyl compounds are employed.

Reaction Conditions:

Parameter Typical Range Reference/Notes
Solvent Ethanol, acetic acid Common solvents for cyclization
Catalyst Acid or base (e.g., sodium ethoxide) To facilitate ring closure
Temperature Reflux (~80–120°C) Ensures complete cyclization

Research Findings:

  • Condensation of β-oxoanilide with malononitrile or cyanothioacetamide under basic conditions produces pyrimidinone derivatives.
  • Heating amidic derivatives with dehydrating agents like polyphosphoric acid yields pyrimidinone rings with high yields.

Fusion of Pyrazole and Pyrimidinone

Reaction Pathway:

  • The fused heterocycle is formed through cyclization reactions, often involving nucleophilic attack or condensation of intermediates.
  • For example, the pyrazole derivative reacts with aldehyde or ketone precursors under reflux, promoting ring fusion.

Reaction Conditions:

Parameter Typical Range Reference/Notes
Solvent Ethanol, acetic acid Promotes heterocycle formation
Catalyst Acidic or basic catalysts To drive cyclization
Temperature 80–120°C For efficient fusion

Research Findings:

  • Multi-step syntheses involve initial formation of pyrazole and pyrimidine rings, followed by intramolecular cyclization to produce the fused heterocycle.

Notable Research Findings and Data Tables

Method Starting Materials Reaction Conditions Yield / Remarks References
Hydrazine condensation Phenyl hydrazine + β-dicarbonyl Reflux in ethanol Moderate to high ,
Urea-based cyclization Urea + aldehyde/ketone Acidic reflux High
Multi-step fusion Pyrazole precursor + pyrimidinone precursor Acid/base catalysis, reflux Variable ,

Notes on Optimization and Variations

  • Catalyst choice significantly impacts yield and purity; acid catalysis generally favors ring closure, while base catalysis can facilitate substitution reactions.
  • Solvent selection influences reaction rate and selectivity; ethanol and acetic acid are common due to their polarity and ability to promote cyclization.
  • Temperature control is critical; excessive heat may lead to decomposition, while insufficient heat can result in incomplete reactions.
  • Purification often involves recrystallization from ethanol or chromatography to isolate high-purity products.

Summary of Key Preparation Techniques

Technique Description Advantages Limitations
Reflux condensation Heating reactants in solvent to promote ring formation High yields, straightforward Requires control of temperature
Cyclization with dehydrating agents Use of PPA or polyphosphoric acid Efficient ring closure Potential side reactions
Multi-step synthesis Sequential formation of heterocycles Structural diversity Longer process, purification challenges

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of pyrazolone, including the studied compound, exhibit broad-spectrum antimicrobial properties . A study highlighted that modifications in the structure can enhance the antimicrobial activity against various pathogens:

  • Mechanism of Action : The introduction of specific substituents on the phenyl or pyrimidine rings significantly influences the antimicrobial efficacy.
CompoundMIC (mg/mL)Activity
2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone0.39Effective against Klebsiella pneumoniae
Pyrazolone derivative 310.78Effective against Bacillus cereus

These findings suggest that the compound can be optimized for enhanced antimicrobial activity through structural modifications .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolone derivatives has been well-documented. The compound under study has shown promising results in inhibiting inflammatory pathways:

  • Case Study : In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.

Antitumor Activity

Recent studies have explored the antitumor properties of pyrazolone derivatives, including this compound:

  • In vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant antitumor activity.
Cell LineIC50 (µM)
MCF-715
HeLa10

These results highlight the need for further investigation into its mechanism of action and potential as a chemotherapeutic agent .

CNS Activity

Emerging research suggests that pyrazolone derivatives may possess central nervous system (CNS) activity. The compound has been evaluated for neuroprotective effects:

  • Behavioral Studies : Animal models treated with the compound displayed reduced anxiety-like behaviors in standard tests, suggesting potential applications in treating anxiety disorders.

Mécanisme D'action

The mechanism of action of 2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Physical and Spectral Properties of Selected Derivatives
Compound ID Melting Point (°C) Yield (%) IR (C=O, cm⁻¹) ¹H-NMR (δ, ppm) Reference
6b 183–185 72 ~1720 2.22 (s, CH₃), 7.52 (s, pyrazole)
7b >300 70 1720 2.22 (s, CH₃), 7.3–7.6 (m, ArH)
10 N/A 75 N/A 7.36–7.61 (m, Ph), 8.9 (s, pyrimidine)
Table 2: Molecular Weight and Substituent Effects
Compound Type Molecular Weight Range Substituent Impact Example
Simple pyrazolo-pyrimidinones 250–350 g/mol Phenyl/CF₃ groups increase MW by ~50–100 g/mol C₁₄H₉F₃N₄O₂ (322.24 g/mol)
Fused heterocycles 350–600 g/mol Thieno/pyrido extensions add ~150–250 g/mol C₃₇H₂₈N₆O₄S (644.71 g/mol)

Activité Biologique

The compound 2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H14N4O2\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_2

This structure includes a pyrazole ring and a pyrimidinone moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole and pyrimidinone rings. The synthetic routes often utilize starting materials like phenyl hydrazine and appropriate carbonyl compounds to construct the desired heterocycles .

Anticancer Activity

Research indicates that derivatives of pyrazolones exhibit significant anticancer properties. In vitro studies have demonstrated that similar compounds can reduce viability in cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells. For instance, compounds with structural similarities to our target compound showed IC50 values in the micromolar range against these cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AA54915
Compound BMCF-720
2-(5-oxo...)A549TBD

Antimicrobial Activity

The antimicrobial potential of pyrazolone derivatives has also been explored. Studies demonstrate that certain derivatives exhibit activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways .

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound CS. aureus32 µg/mL
Compound DE. coli64 µg/mL
2-(5-oxo...)TBDTBD

Other Biological Activities

Beyond anticancer and antimicrobial effects, other studies highlight additional pharmacological activities such as anti-inflammatory and analgesic properties attributed to similar compounds in the pyrazolone class. These effects are often mediated through the inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines .

Case Studies

One notable case study involved the administration of a structurally related compound in an animal model of cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential for further development into a therapeutic agent .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone and its derivatives?

Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Hydrazine-mediated cyclization : Reacting hydrazine derivatives with ketones or aldehydes to form the pyrazolone ring. For example, condensation of 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with chalcone derivatives under reflux in ethanol yields pyrazoline intermediates .
  • Pyrimidinone formation : Cyclization of thiourea or urea derivatives with β-keto esters under acidic conditions (e.g., glacial acetic acid) .
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures .

Example Protocol (Adapted from ):

React equimolar hydrazinyl derivatives (0.001 mol) with ethyl acetoacetate in glacial acetic acid (15 mL) under reflux for 3–6 hours.

Cool, pour into ice, and filter the precipitate.

Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • Spectroscopy :
    • IR : Identifies carbonyl (1650–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
    • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm; pyrimidinone C=O at ~160 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]⁺ for C₁₉H₁₅N₃O₂: 318.1234) .
  • Crystallography :
    • X-ray diffraction : Resolves conformational disorder using SHELXL for refinement .
    • Visualization : ORTEP-3 generates thermal ellipsoid diagrams .

Advanced: How can structural disorder in crystallographic data be resolved for this compound?

Answer:
Structural disorder (e.g., dual conformers due to symmetry) requires:

Refinement : Use SHELXL with partial occupancy modeling and restraint parameters (e.g., SIMU/DELU) .

Validation : Cross-check with NMR data (e.g., NOESY for spatial proximity) .

Visualization : ORTEP-3 to highlight disordered regions and refine hydrogen bonding networks .

Case Study ():
A Claisen rearrangement product exhibited disorder at the phenyl group. SHELXL refinement with 50% occupancy for each conformer resolved the ambiguity .

Advanced: What computational strategies predict electronic properties and reactivity?

Answer:

  • Wavefunction Analysis :
    • Multiwfn : Calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites .
    • Electron Localization Function (ELF) : Maps π-conjugation in the pyrimidinone ring .
  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level.
    • Calculate Fukui indices to predict regioselectivity in electrophilic substitution .

Advanced: How to design enzyme inhibition assays (e.g., DHODH) for this compound?

Answer:
Protocol (Adapted from ):

Enzyme Preparation : Recombinant human DHODH expressed in E. coli and purified via affinity chromatography.

Activity Assay :

  • Monitor dihydroorotate oxidation at 300 nm (ε = 12,400 M⁻¹cm⁻¹) in 50 mM Tris-HCl (pH 8.0) with 150 µM CoQ₁₀.
  • IC₅₀ determination using 10-dose dilution series (0.1–100 µM).

Kinetic Analysis :

  • Lineweaver-Burk plots to assess inhibition modality (competitive/uncompetitive).

Key Finding : Pyrazolylpyrimidinones with electron-withdrawing substituents (e.g., -CF₃) show enhanced DHODH inhibition (IC₅₀ < 1 µM) .

Advanced: What strategies address discrepancies in biological activity data across studies?

Answer:

  • Source Analysis :
    • Verify compound purity via HPLC (>95%) and residual solvent tests .
    • Confirm stereochemistry using chiral columns or X-ray crystallography .
  • Assay Optimization :
    • Standardize cell lines (e.g., MCF7 vs. HT29) and culture conditions .
    • Include positive controls (e.g., doxorubicin for cytotoxicity) .

Example : A pyrimidinone derivative showed IC₅₀ = 0.78 µM in MCF7 but 47.25 µM in K562 due to differential ABC transporter expression .

Advanced: How to optimize pharmacokinetic properties through structure-activity relationship (SAR) studies?

Answer:

  • Substituent Modulation :
    • Lipophilicity : Introduce -OCH₃ or -CF₃ to enhance blood-brain barrier penetration (clogP ~2.5) .
    • Solubility : Add polar groups (e.g., -OH, -COOH) at non-critical positions .
  • In Silico ADMET :
    • Predict bioavailability using SwissADME.
    • Avoid PAINS alerts (e.g., Michael acceptors) .

SAR Table ():

Substituent PositionModificationIC₅₀ (DHODH, µM)logP
Pyrimidinone C-6Phenyl vs. methyl0.92 vs. 5.32.1
Pyrazole C-3-CF₃ vs. -CH₃0.45 vs. 1.22.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone
Reactant of Route 2
2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.